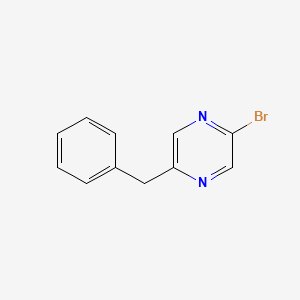

2-Benzyl-5-bromopyrazine

Descripción

2-Benzyl-5-bromopyrazine is a heterocyclic aromatic compound featuring a pyrazine ring substituted with a benzyl group at the 2-position and a bromine atom at the 5-position. Its molecular formula is C₁₁H₉BrN₂, with a molecular weight of 249.11 g/mol. The benzyl group introduces steric bulk and lipophilicity, while the bromine atom enhances electrophilic reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Propiedades

IUPAC Name |

2-benzyl-5-bromopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-11-8-13-10(7-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMDRWCVTHCHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Benzyl-5-bromopyrazine can be synthesized through several methods. One common approach involves the bromination of 2-benzylpyrazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions. The bromination process is followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Benzyl-5-bromopyrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are used.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring or the benzyl group.

Addition Reactions: The pyrazine ring can undergo addition reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Bromination: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazines and benzyl derivatives, which can be further utilized in synthetic chemistry and material science .

Aplicaciones Científicas De Investigación

2-Benzyl-5-bromopyrazine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug discovery.

Mecanismo De Acción

The mechanism of action of 2-Benzyl-5-bromopyrazine involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the pyrazine ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules .

Comparación Con Compuestos Similares

3-Benzyl-5-bromopyrazin-2(1H)-one

2-Amino-5-bromo-3-ethoxypyrazine

- Structure: Amino and ethoxy groups at positions 2 and 3, respectively, with bromine at position 3.

- Key Differences: Amino group increases nucleophilicity, enabling participation in coupling reactions (e.g., Buchwald–Hartwig amination). Ethoxy group enhances solubility in polar solvents compared to the lipophilic benzyl substituent.

- Similarity Score : 0.97 (structural similarity but divergent reactivity due to functional groups) .

2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine

- Structure : Pyridinylmethoxy group at position 2 and bromine at position 4.

- Methoxy linker increases metabolic stability compared to the benzyl group.

- Applications: Potential use in metal-catalyzed cross-coupling reactions due to pyridine’s coordinating ability .

2-Bromo-5-phenylpyrazine

- Structure : Phenyl group at position 2 and bromine at position 5.

- Key Differences :

- Phenyl vs. benzyl : The absence of a CH₂ spacer reduces steric hindrance but decreases lipophilicity (logP difference ~1.5).

- Enhanced planarity facilitates π–π interactions in crystal packing.

- Applications : Intermediate in synthesizing conjugated materials for optoelectronics .

2-Bromo-5-trifluoromethylsulfanyl-pyrazine

- Structure : Trifluoromethylsulfanyl (SCF₃) group at position 5 and bromine at position 2.

- Key Differences :

- SCF₃ group is strongly electron-withdrawing, directing electrophilic substitutions to the bromine-bearing position.

- Higher thermal stability due to the robust C–S bond.

- Applications : Useful in agrochemicals where electron-deficient aromatic systems resist metabolic degradation .

Structural and Functional Analysis Table

Actividad Biológica

2-Benzyl-5-bromopyrazine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C11H9BrN2

- Molecular Weight : 249.1 g/mol

The presence of the bromine atom and the benzyl group contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. Notably, structural modifications have been made to enhance the efficacy of pyrazine derivatives in cancer treatment.

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A-549 (lung cancer)

For instance, a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), showed an IC50 value of 9.22 ± 0.17 µM against HeLa cells after 72 hours of treatment, indicating potent antiproliferative activity . The percentage of viable cells decreased significantly with increasing concentrations of BPU, as shown in the following table:

| Concentration (µM) | Viable Cells (%) at 48h | Viable Cells (%) at 72h |

|---|---|---|

| 5 | 62.67 | 45.53 |

| 10 | 46.77 | 30.38 |

| 20 | 29.33 | 21.64 |

The anticancer effects are attributed to several mechanisms:

- Inhibition of Cell Proliferation : Compounds like BPU inhibit cell growth by inducing apoptosis and disrupting cell cycle progression.

- Targeting Matrix Metalloproteinases (MMPs) : Computational studies indicate that BPU binds effectively to MMP-2 and MMP-9, which are involved in tumor metastasis and angiogenesis .

- Cell Cycle Arrest : Flow cytometry analyses revealed that BPU treatment alters cell cycle distribution in Jurkat cells, leading to increased sub-G1 phase populations, which is indicative of apoptosis .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazine derivatives:

- Study on BPU : This study involved extensive testing on HeLa cells, revealing significant growth inhibition and alterations in cell cycle dynamics.

- Comparative Analysis : A comparative study highlighted the effectiveness of pyrazine derivatives against standard chemotherapeutic agents like doxorubicin, showing promising results in terms of lower IC50 values for certain derivatives .

Q & A

Basic: What are the recommended synthetic routes for 2-Benzyl-5-bromopyrazine, and how can reaction conditions be optimized?

Answer:

A common approach involves benzylation of 5-bromopyrazine precursors using benzyl halides or via cross-coupling reactions. For example, bromination of pyrazine derivatives (e.g., 2-aminopyrazine) followed by benzylation can be optimized by adjusting solvents (e.g., dichloromethane vs. THF), reaction temperatures (0–25°C), and stoichiometric ratios of reagents (e.g., benzyl bromide to pyrazine derivative at 1.2:1) . Optimization studies should include monitoring by TLC or HPLC to track intermediates and minimize side products like over-bromination or debenzylation.

Advanced: How can regioselectivity challenges in bromination of pyrazine derivatives (e.g., 2-Benzylpyrazine) be addressed?

Answer:

Regioselectivity in bromination is influenced by electronic and steric factors. For 2-benzylpyrazine, bromination at the 5-position can be promoted using Lewis acids (e.g., FeBr₃) to direct electrophilic substitution. Computational studies (DFT calculations) may predict reactive sites by analyzing electron density distributions. Experimental validation through NMR (e.g., NOE for structural confirmation) and X-ray crystallography (if crystals are obtainable) is critical to confirm regiochemistry .

Basic: What analytical techniques are essential for characterizing this compound and its intermediates?

Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 3.8–4.2 ppm, pyrazine aromatic protons at δ 8.0–9.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₀BrN₃) and isotopic patterns consistent with bromine .

- HPLC-PDA : Assess purity (>95%) and detect trace impurities from incomplete reactions .

Advanced: How can contradictions in reported biological activities of brominated pyrazines be resolved?

Answer:

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities in test compounds. To resolve:

- Reproduce assays under standardized protocols (e.g., NIH/NCATS guidelines).

- Purify compounds via recrystallization or column chromatography and re-test .

- Perform SAR studies to isolate the effects of the benzyl and bromine groups on activity .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the bromine substituent.

- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the pyrazine ring.

- Long-Term Stability : Monitor via periodic HPLC analysis; degradation products may include debrominated or oxidized derivatives .

Advanced: How can computational modeling guide the design of this compound derivatives for target-specific applications?

Answer:

- Docking Studies : Predict binding affinity to target proteins (e.g., kinase inhibitors) using software like AutoDock Vina.

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks, guiding structural modifications (e.g., adding polar groups to improve solubility) .

- Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition tests) .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of airborne particles.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How does the electronic effect of the benzyl group influence the reactivity of 5-bromopyrazine in cross-coupling reactions?

Answer:

The electron-donating benzyl group activates the pyrazine ring toward electrophilic substitution but may deactivate it toward nucleophilic or oxidative coupling. For Suzuki-Miyaura reactions, the bromine at C5 acts as a leaving group, while the benzyl group at C2 stabilizes intermediates through resonance. Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to enhance yields .

Basic: What are the key differences in spectral data between this compound and its debrominated analog?

Answer:

- NMR : The absence of a bromine atom in the analog leads to upfield shifts in adjacent protons (e.g., C6 proton shifts from δ 8.9 to 8.2 ppm).

- MS : Loss of bromine isotopic signature (M+2 peak reduced from ~97% to natural abundance) .

Advanced: What strategies mitigate competing side reactions (e.g., ring-opening) during functionalization of this compound?

Answer:

- Protecting Groups : Temporarily protect reactive sites (e.g., Boc protection of amines) during multi-step syntheses .

- Low-Temperature Reactions : Perform nucleophilic substitutions at -78°C to suppress ring-opening.

- Additive Screening : Use crown ethers to stabilize intermediates in polar aprotic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.